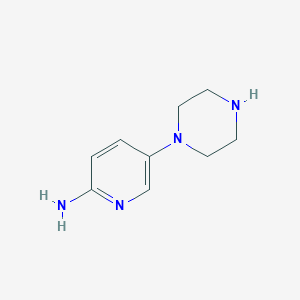

5-(Piperazin-1-yl)pyridin-2-amine

Overview

Description

5-(Piperazin-1-yl)pyridin-2-amine is a compound with the molecular formula C9H14N4 . It is used as a reagent in the synthesis of anticancer agents . It is also an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer .

Synthesis Analysis

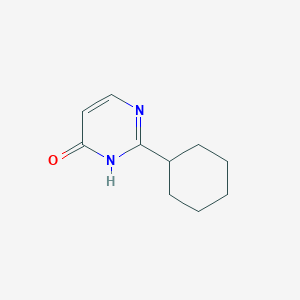

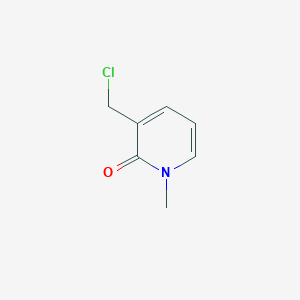

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 178.23 g/mol . The InChI code is InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) .Chemical Reactions Analysis

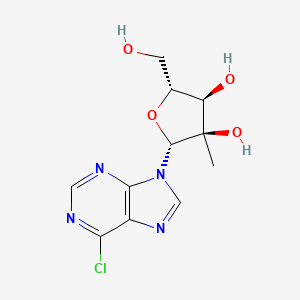

The chemical reactions involving this compound have been studied in several papers . For example, it has been used in the synthesis of potent CDK 4/6 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 178.121846464 g/mol .Scientific Research Applications

Synthesis and Antitumor Activity

5-(Piperazin-1-yl)pyridin-2-amine has been explored for its potential in synthesizing various compounds with antitumor activities. For instance, its incorporation in N1-(indan-5-yl)amidrazones showed promising results against breast cancer cells, with one compound exhibiting significant activity ((Daldoom et al., 2020)). Additionally, piperazine-2,6-dione derivatives synthesized using pyridin-2-ylmethanamine and other amines displayed good anticancer activity against several cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells ((Kumar et al., 2013)).

Molecular Structure and Chemistry

Studies have also focused on the molecular structure and chemical properties of compounds incorporating piperazine moieties. For example, the synthesis of s-triazine derivatives containing pyrazole/piperidine/aniline moieties involved molecular structure investigations, including X-ray crystallography and DFT calculations, revealing significant intermolecular interactions ((Shawish et al., 2021)). Another study synthesized and characterized polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, finding their use as effective catalysts in acylation chemistry ((Mennenga et al., 2015)).

Catalytic and Biological Properties

The catalytic and biological properties of compounds involving this compound have been a subject of interest. For instance, group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine displayed structural diversity and photoluminescence properties, with potential applications in material science and catalysis ((Purkait et al., 2017)). Another study synthesized a novel series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, evaluating their potential as serotonin reuptake inhibitors for antidepressant applications ((Xu et al., 2021)).

Drug Metabolism and Pharmacokinetics

This compound has been studied for its role in drug metabolism and pharmacokinetics. For example, research on ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase IV inhibitor, included investigations into its metabolism, excretion, and pharmacokinetics in various species ((Sharma et al., 2012)).

Mechanism of Action

Target of Action

The primary target of 5-(Piperazin-1-yl)pyridin-2-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound interferes with cell cycle progression, effectively halting the proliferation of cells .

Biochemical Pathways

The inhibition of CDK4 and CDK6 by this compound affects the Retinoblastoma (Rb) pathway . Under normal conditions, CDK4 and CDK6 phosphorylate the Rb protein, leading to cell cycle progression . When these kinases are inhibited, rb remains unphosphorylated, preventing the cell from progressing to the s phase .

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK4 and CDK6, leading to a halt in cell cycle progression . On a cellular level, this results in the suppression of cell proliferation, which can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

5-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBGHNGROGZGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651295 | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082876-26-3 | |

| Record name | 5-(1-Piperazinyl)-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082876263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-PIPERAZINYL)-2-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2NG7YG5L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

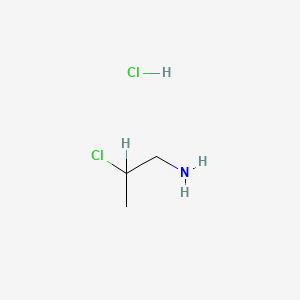

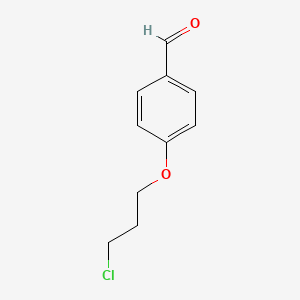

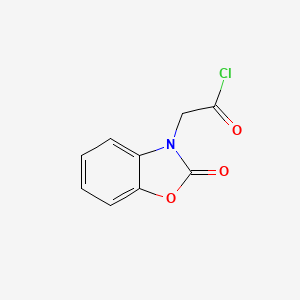

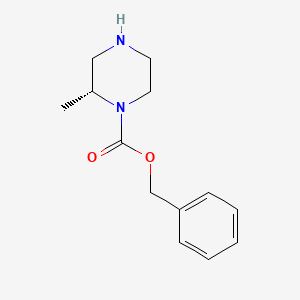

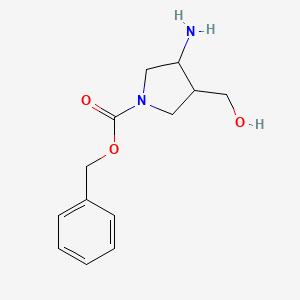

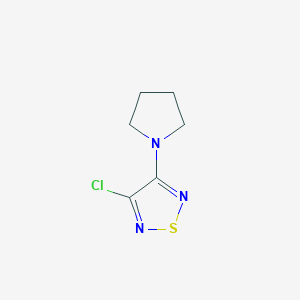

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.